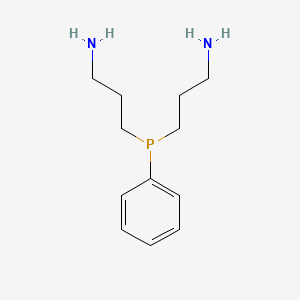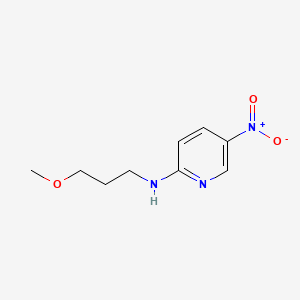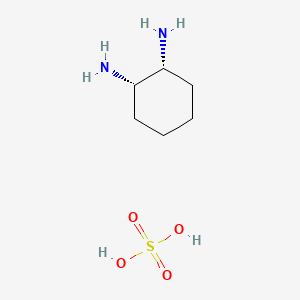
2-(1-Cyclopentenyl) acetate
Descripción general
Descripción
2-(1-Cyclopentenyl) acetate: is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . It is also known by its IUPAC name, 2-Cyclopenten-1-yl acetate . This compound is characterized by the presence of a cyclopentene ring attached to an acetate group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing acetic acid, cyclopent-2-en-1-yl ester involves the esterification of cyclopent-2-en-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of cyclopent-2-en-1-yl acetate with acetic anhydride in the presence of a base catalyst such as sodium methoxide .
Industrial Production Methods: Industrial production of acetic acid, cyclopent-2-en-1-yl ester often employs continuous flow reactors to optimize yield and efficiency. The process involves the esterification of cyclopent-2-en-1-ol with acetic acid under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(1-Cyclopentenyl) acetate can undergo oxidation reactions to form cyclopent-2-en-1-one and acetic acid .
Reduction: The compound can be reduced to form cyclopent-2-en-1-yl alcohol using reducing agents such as sodium borohydride .
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles such as halides .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium iodide in acetone are used for substitution reactions.
Major Products:
Oxidation: Cyclopent-2-en-1-one and acetic acid.
Reduction: Cyclopent-2-en-1-yl alcohol.
Substitution: Cyclopent-2-en-1-yl halides.
Aplicaciones Científicas De Investigación
Chemistry: 2-(1-Cyclopentenyl) acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents .
Industry: In the industrial sector, acetic acid, cyclopent-2-en-1-yl ester is used in the production of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of acetic acid, cyclopent-2-en-1-yl ester involves its conversion to active metabolites that interact with specific molecular targets. For example, in biological systems, it can be hydrolyzed to release acetic acid and cyclopent-2-en-1-ol, which can then participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and the metabolites formed .
Comparación Con Compuestos Similares
Uniqueness: 2-(1-Cyclopentenyl) acetate is unique due to its ester functional group, which imparts distinct reactivity compared to its analogs. For instance, while 2-Cyclopenten-1-yl acetic acid is more acidic and participates in different types of reactions, the ester form is more reactive in nucleophilic substitution and esterification reactions .
Propiedades
IUPAC Name |
cyclopent-2-en-1-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2,4,7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLGVPTXJYPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942859 | |
| Record name | Cyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20657-21-0 | |
| Record name | Acetic acid, cyclopent-2-en-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020657210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent-2-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1597346.png)


![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)





